2-Chloro Fenofibric Acid

Overview

Description

2-Chloro Fenofibric Acid is a derivative of fenofibric acid, which is widely used in the treatment of hypercholesterolemia and hypertriglyceridemia. This compound is known for its lipid-regulating properties, making it a valuable agent in reducing cardiovascular disease risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro Fenofibric Acid typically involves the chlorination of fenofibric acid. One common method includes dissolving 4’-chloro-4-hydroxy benzophenone in acetone, adding sodium hydroxide, and heating the mixture. Chloroform is then added, and the reaction mixture is heated to reflux. The product is isolated by adjusting the pH and extracting with dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro Fenofibric Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Halogenation and other substitution reactions are common, using reagents like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various chlorinated derivatives and reduced forms of the compound, depending on the specific reaction conditions .

Scientific Research Applications

2-Chloro Fenofibric Acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Chloro Fenofibric Acid involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha). This activation leads to increased oxidation of fatty acids, reduced triglyceride levels, and improved lipid profiles. The compound targets pathways involved in lipid metabolism, thereby exerting its lipid-lowering effects .

Comparison with Similar Compounds

Fenofibric Acid: The parent compound, widely used for its lipid-regulating properties.

Clofibrate: Another fibrate used to lower lipid levels.

Gemfibrozil: A fibrate that also targets lipid metabolism but has a different chemical structure.

Uniqueness: 2-Chloro Fenofibric Acid is unique due to its chlorinated structure, which may confer different pharmacokinetic properties and potentially enhanced lipid-lowering effects compared to its non-chlorinated counterparts .

Biological Activity

2-Chloro Fenofibric Acid (2-CFA) is an active metabolite of fenofibrate, a lipid-regulating medication primarily used to treat dyslipidemia. This compound exhibits significant biological activity, particularly through its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The following sections will detail its biological mechanisms, pharmacokinetics, and therapeutic implications.

2-CFA operates mainly through activation of PPARα, which influences various metabolic pathways:

- Lipid Metabolism : Activation of PPARα enhances fatty acid oxidation and reduces triglyceride levels in the bloodstream. This mechanism is crucial for managing conditions like hyperlipidemia and metabolic syndrome .

- Anti-inflammatory Effects : PPARα activation also plays a role in modulating inflammatory responses, contributing to cardiovascular protection by reducing inflammatory markers.

- Cellular Effects : In addition to its lipid-modulating effects, 2-CFA has been shown to influence cell differentiation and proliferation, which may have implications in cancer biology .

Pharmacokinetics

The pharmacokinetic profile of 2-CFA is characterized by its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : 2-CFA is poorly soluble in water, which can limit its gastrointestinal absorption. However, formulations such as self-nanoemulsifying drug delivery systems (S-SNEDDS) have been developed to enhance its bioavailability .

- Distribution : Once absorbed, 2-CFA distributes widely in tissues due to its lipophilicity. Its ability to cross biological membranes allows it to exert effects on various tissues involved in lipid metabolism.

- Metabolism : The compound undergoes rapid metabolism primarily in the liver, where it is converted into other metabolites that may also exhibit biological activity.

- Excretion : 2-CFA and its metabolites are primarily excreted via the kidneys.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of 2-CFA:

- Comparative Bioavailability Study :

-

Anticancer Activity :

- Research has indicated that while fenofibrate shows promise in anti-glioblastoma activity, it is primarily through its metabolite 2-CFA that PPARα-mediated effects occur. However, fenofibric acid does not effectively cross the blood-brain barrier (BBB), limiting its direct application in treating central nervous system tumors .

- Toxicity Assessments :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for confirming the purity and structural integrity of 2-Chloro Fenofibric Acid in synthetic preparations?

- Methodological Answer : Employ orthogonal analytical methods such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., verifying the chloro-substitution at the 2-position), and Mass Spectrometry (MS) for molecular weight confirmation. Cross-validate results using replicated analysis to minimize instrument-specific errors .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How can researchers design in vitro assays to evaluate the metabolic stability of this compound?

- Methodological Answer : Utilize hepatic microsomal incubations (e.g., human or rodent liver microsomes) to measure half-life (t₁/₂) and intrinsic clearance (CLint). Include positive controls (e.g., fenofibric acid) and validate assay conditions using LC-MS/MS quantification. Predefine acceptance criteria for enzyme activity (e.g., cytochrome P450 isoform activity ≥ 80% of baseline).

Q. What are the recommended protocols for assessing the solubility and physicochemical stability of this compound under varying pH conditions?

- Methodological Answer : Conduct shake-flask solubility studies across a pH range (1.2–7.4) simulating gastrointestinal environments. Use UV-Vis spectroscopy or HPLC for quantification. For stability, incubate samples at 37°C and analyze degradation products via tandem MS. Report results as percent recovery ± standard deviation over 24–72 hours.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported PPAR-α agonist potency data for this compound across different cell-based assays?

- Methodological Answer : Systematically evaluate variables such as cell line specificity (e.g., HEK293 vs. HepG2), transfection efficiency of PPAR-α reporters, and ligand-binding domain interactions. Perform dose-response curves with replicates (n ≥ 6) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-reference findings with molecular docking simulations to clarify structure-activity relationships .

Q. What experimental strategies optimize the synthetic yield of this compound while minimizing byproduct formation?

- Methodological Answer : Implement Design of Experiments (DoE) to test variables like reaction temperature, catalyst loading (e.g., palladium-based catalysts), and solvent polarity. Use Response Surface Methodology (RSM) to model interactions and identify optimal conditions. Characterize byproducts via LC-MS and adjust stoichiometry to disfavor their formation.

Q. How can computational modeling predict the in vivo pharmacokinetic profile of this compound, and what limitations exist in extrapolating these results to humans?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus®. Input parameters include logP, pKa, and tissue permeability. Validate models against preclinical data (e.g., rodent AUC0-24h). Note limitations such as interspecies metabolic differences (e.g., glucuronidation rates) and plasma protein binding variability .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. What methodologies address discrepancies in toxicity profiles of this compound observed between acute and chronic exposure studies?

- Methodological Answer : Conduct longitudinal toxicokinetic studies to correlate plasma concentrations with histopathological findings (e.g., hepatic steatosis). Use transcriptomics (RNA-seq) to identify differentially expressed genes in chronic vs. acute models. Validate hypotheses via CRISPR-Cas9 knockout of suspected toxicity mediators (e.g., CYP4A11) .

Q. Data Validation & Collaboration

Q. How should researchers validate conflicting data on the metabolite identification of this compound in published literature?

- Methodological Answer : Replicate experiments using identical matrices (e.g., human hepatocytes) and analytical standards for suspected metabolites (e.g., glucuronide conjugates). Apply consensus criteria from regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Share raw datasets via platforms like ResearchGate to facilitate peer scrutiny .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical efficacy studies?

- Methodological Answer : Use non-linear regression models (e.g., sigmoidal Emax) to estimate EC50 values. Apply Bayesian hierarchical models to account for inter-animal variability. Pre-register analysis plans to mitigate confirmation bias and ensure reproducibility .

Q. Literature & Resource Guidance

Q. How can researchers efficiently track emerging studies on this compound while avoiding unreliable sources?

Properties

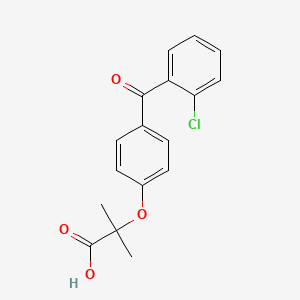

IUPAC Name |

2-[4-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLZAXXVHHHGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614897 | |

| Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61024-31-5 | |

| Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.